Cas no 164347-62-0 (2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane)

2-(Chloromethyl)-2-(2,4-difluorophenyl)oxirane is a versatile epoxide intermediate characterized by its reactive chloromethyl and difluorophenyl functional groups. The presence of the oxirane ring enables ring-opening reactions, making it valuable for synthesizing complex molecules in pharmaceutical and agrochemical applications. The 2,4-difluorophenyl moiety enhances lipophilicity and metabolic stability, while the chloromethyl group offers a handle for further derivatization. Its structural features make it particularly useful in the development of bioactive compounds, including antifungal and antibacterial agents. The compound’s high reactivity and selectivity under controlled conditions contribute to its utility in fine chemical synthesis. Proper handling is required due to its potential sensitivity to moisture and nucleophiles.
2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane structure
164347-62-0 structure
Product Name:2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane
CAS No:164347-62-0
MF:C9H7ClF2O
MW:204.601088762283
MDL:MFCD20265770
CID:1005953
PubChem ID:11183326
Update Time:2025-10-31

2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane Chemical and Physical Properties

Names and Identifiers

    • 2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane
    • LogP
    • oxirane, 2-(chloromethyl)-2-(2,4-difluorophenyl)-
    • 1-chloro-2-(2,4-difluorophenyl)-2,3-epoxypropane
    • 1,2-epoxy-2-(2,4-difluorophenyl)-3-chloropropane
    • 1-chloro-2-(2, 4-difluorophenyl)-2,3-epoxypropane
    • SCHEMBL6151991
    • DTXSID20457951
    • EN300-26285512
    • SPHILNHUYNCNSY-UHFFFAOYSA-N
    • 164347-62-0
    • MDL: MFCD20265770
    • Inchi: 1S/C9H7ClF2O/c10-4-9(5-13-9)7-2-1-6(11)3-8(7)12/h1-3H,4-5H2
    • InChI Key: SPHILNHUYNCNSY-UHFFFAOYSA-N
    • SMILES: ClCC1(C2C=CC(=CC=2F)F)CO1

Computed Properties

  • Exact Mass: 204.01541
  • Monoisotopic Mass: 204.0153489g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 12.5Ų

Experimental Properties

  • PSA: 12.53

2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane Pricemore >>

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2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane Related Literature

Additional information on 2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane

Comprehensive Overview of 2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane (CAS No. 164347-62-0)

2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane (CAS No. 164347-62-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This epoxide derivative, characterized by its chloromethyl and 2,4-difluorophenyl substituents, serves as a critical intermediate in the synthesis of bioactive molecules. Its unique structural features make it a valuable building block for drug discovery, particularly in the development of antifungal and antibacterial agents. Researchers are increasingly exploring its potential in green chemistry applications, aligning with the global push for sustainable synthetic methodologies.

The compound’s molecular structure, featuring an oxirane ring, contributes to its reactivity in nucleophilic ring-opening reactions, a property highly exploited in medicinal chemistry. Recent studies highlight its role in constructing heterocyclic scaffolds, which are pivotal in designing kinase inhibitors and protease-targeted therapies. With the rise of AI-driven drug discovery, 164347-62-0 has been flagged in computational databases for its pharmacophore compatibility, addressing trending queries like “epoxide intermediates in drug design” or “fluorinated building blocks for pharmaceuticals.”

From an industrial perspective, 2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane is synthesized via controlled epoxidation of corresponding olefins, often employing catalytic oxidation techniques to enhance yield and purity. Environmental concerns have spurred innovations in its production, such as solvent-free reactions or biocatalytic routes, resonating with searches for “eco-friendly synthesis of epoxides.” Analytical methods like HPLC and GC-MS are routinely employed to ensure compliance with stringent regulatory standards, a topic frequently queried by quality control professionals.

The compound’s stability under varying pH conditions and thermal profiles has been extensively documented, addressing common questions like “storage conditions for reactive epoxides.” Its compatibility with Grignard reagents and organolithium compounds further expands its utility in C-C bond-forming reactions, a hotspot in organic synthesis forums. Notably, patent filings reveal its incorporation into next-generation antimicrobial coatings, tapping into the surging demand for antibacterial surface technologies post-pandemic.

In conclusion, CAS No. 164347-62-0 exemplifies the convergence of synthetic utility and biomedical relevance. As the scientific community prioritizes structure-activity relationship (SAR) studies and fragment-based drug design, this compound’s versatility positions it as a staple in modern chemical research. Its alignment with trending topics—sustainable chemistry, precision medicine, and high-throughput screening—ensures its continued prominence in both academic and industrial settings.

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